molecular formula C15H13NO4S B3018653 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide CAS No. 2034487-90-4

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B3018653
CAS No.: 2034487-90-4
M. Wt: 303.33
InChI Key: QREIRLZPHHFNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H13NO4S and its molecular weight is 303.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Furan-carboxamide derivatives have shown promise as novel inhibitors against various strains of bacteria and viruses. For instance, studies have demonstrated that these derivatives exhibit potent antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Docking studies and molecular dynamics (MD) simulations further validate their effectiveness, highlighting their potential as antimicrobial agents in combating drug-resistant infections (Siddiqa et al., 2022).

Solar Energy Conversion

The application of furan derivatives in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs), has been explored to improve device performance. Phenothiazine derivatives with furan as a conjugated linker demonstrated a significant increase in solar energy-to-electricity conversion efficiency. This improvement showcases the potential of incorporating furan-based linkers in the design of more efficient solar energy conversion systems (Se Hun Kim et al., 2011).

Antiviral Properties

Research into furan-carboxamide derivatives has also extended to their antiviral properties, particularly against influenza A H5N1 virus. These compounds have been identified as novel inhibitors of the lethal H5N1 influenza A virus, with certain derivatives showing significant activity. The structure-activity relationship (SAR) studies underscore the critical role of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, offering a new avenue for antiviral drug development (Yu Yongshi et al., 2017).

Synthetic Methodologies

The synthesis and reactivity of furan- and thiophene-based compounds, including N-(furan-3-yl) and N-(thiophen-2-yl) derivatives, have been extensively studied, contributing valuable methodologies to organic synthesis. These studies provide insights into the preparation of complex molecules with potential applications in pharmaceuticals and materials science (Aleksandrov et al., 2017).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREIRLZPHHFNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.